molecular formula C16H17N5O4 B12135112 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide

Cat. No.: B12135112
M. Wt: 343.34 g/mol
InChI Key: CDKIHRRDPBFUAV-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide is a complex organic compound that belongs to the class of pyrazoles and imidazolidines. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a β-keto ester with hydrazine or its derivatives.

    Formation of the imidazolidine ring: This involves the reaction of a diamine with a carbonyl compound.

    Coupling of the two rings: The final step involves the coupling of the pyrazole and imidazolidine rings through an acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    DNA/RNA interaction: The compound may interact with genetic material, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and imidazolidine derivatives, such as:

  • 1-Phenyl-3-methyl-5-pyrazolone
  • 2,5-Dioxoimidazolidine-4-acetic acid

Uniqueness

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide is unique due to its specific combination of pyrazole and imidazolidine rings, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide

InChI

InChI=1S/C16H17N5O4/c1-9-13(18-12(22)8-11-14(23)19-16(25)17-11)15(24)21(20(9)2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,18,22)(H2,17,19,23,25)

InChI Key

CDKIHRRDPBFUAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3C(=O)NC(=O)N3

Origin of Product

United States

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